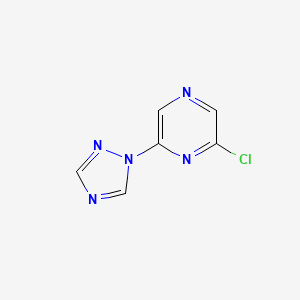

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-(1,2,4-triazol-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRVCHWLTLLRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801266039 | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086110-85-1 | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801266039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Executive Summary

Target Molecule: 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine CAS Registry Number: 1086110-85-1 Core Application: Key intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.[1]

This guide details the regioselective synthesis of this compound via Nucleophilic Aromatic Substitution (

The protocol below prioritizes mono-selectivity through stoichiometric control and specific addition sequences, ensuring high purity and yield suitable for drug development workflows.

Retrosynthetic Analysis & Pathway

The most efficient route utilizes commercially available 2,6-dichloropyrazine.[1] The symmetry of the starting material simplifies the first substitution, but the electronic properties of the product dictate the reaction engineering.[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine and triazole fragments.

Reaction Mechanism & Kinetic Challenges

The Mechanism

The reaction proceeds via a Meisenheimer complex.[1] The base deprotonates the 1,2,4-triazole (

The "Over-Reaction" Trap

Crucially, the N-linked triazole group is strongly electron-withdrawing (Hammett

-

Implication: The product (Mono-substituted) is more electrophilic than the starting material (Di-chloro).[1]

-

Kinetic Consequence:

.[1] Once the product forms, it competes aggressively for the remaining nucleophile.[1] -

Control Strategy: We must use excess 2,6-dichloropyrazine and slow addition of the nucleophile to keep the triazolide concentration low relative to the starting material.[1]

Figure 2: Reaction pathway illustrating the kinetic risk of bis-substitution (red path).

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2,6-Dichloropyrazine | 148.98 | 1.5 | Electrophile (Excess) |

| 1H-1,2,4-Triazole | 69.06 | 1.0 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 1.2 | Base (Anhydrous) |

| Acetonitrile (MeCN) | - | 10 V | Solvent (Polar Aprotic) |

Note: Sodium Hydride (NaH) in DMF is an alternative, but

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Triazolide) [1]

-

In a clean, dry reaction vessel equipped with a magnetic stir bar, charge 1H-1,2,4-Triazole (1.0 eq) and anhydrous Acetonitrile (5 volumes).

-

Add

(1.2 eq) in a single portion.[1] -

Stir the suspension at room temperature for 30 minutes . This allows partial deprotonation and formation of the reactive triazolide species.[1]

Step 2: Controlled Addition (The "Inverse Addition" Technique)

-

In a separate reaction vessel, dissolve 2,6-Dichloropyrazine (1.5 eq) in Acetonitrile (5 volumes). Heat this solution to 50°C .

-

Crucial Step: Slowly add the Triazole/

suspension to the pyrazine solution over 1 to 2 hours via a dropping funnel or syringe pump.-

Why? This keeps the instantaneous concentration of the nucleophile low, ensuring it statistically encounters the abundant starting material (SM) rather than the product.[1]

-

-

After addition is complete, increase temperature to 70°C and stir for 4–6 hours.

Step 3: Reaction Monitoring

-

Monitor via HPLC or TLC (50% EtOAc/Hexanes).[1]

-

Target Endpoint: >95% consumption of Triazole. Do not wait for full consumption of Dichloropyrazine, as it is in excess.[1]

Step 4: Work-up

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove the solvent.[1]

-

Resuspend the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).[1]

-

Dry the organic layer over

, filter, and concentrate to dryness.[1]

Step 5: Purification

-

Crude Profile: Contains Target (Major), Excess 2,6-Dichloropyrazine (Significant), and Bis-product (Minor).

-

Column Chromatography: Silica gel (40g per 1g crude).[1]

-

Eluent A: Hexanes (removes excess 2,6-Dichloropyrazine).

-

Eluent B: 30-50% EtOAc in Hexanes (elutes Target).[1]

-

-

Recrystallization (Alternative): If the bis-product is low (<5%), the residue can be recrystallized from Ethanol/Water.[1] The excess dichloropyrazine remains in the mother liquor.[1]

Process Optimization & Troubleshooting

| Issue | Root Cause | Corrective Action |

| High Bis-Product (>10%) | Excess Nucleophile or Fast Addition | Increase SM equivalents to 2.0x; Slow down addition rate; Lower temperature to 50°C. |

| Low Conversion | Wet Solvent or Weak Base | Ensure MeCN is anhydrous (water quenches triazolide); Switch base to |

| Regio-isomers (N2/N4) | Triazole Tautomerism | 1,2,4-triazole preferentially alkylates at N1 (thermodynamic). N4 isomers are rare in |

| Tar/Dark Color | Thermal Decomposition | Pyrazines are sensitive to high heat.[1] Do not exceed 80°C. Degas solvents with Nitrogen.[1] |

Analytical Validation[5]

-

1H NMR (DMSO-

): Look for the characteristic pyrazine singlets. The H-3 and H-5 protons of the pyrazine ring will shift downfield due to the triazole ring current.[1]-

Expected:

~9.3 (s, 1H, Pyrazine), ~8.9 (s, 1H, Pyrazine), ~9.5 (s, 1H, Triazole), ~8.4 (s, 1H, Triazole).

-

-

Mass Spec: m/z = 181/183 (Cl isotope pattern is critical to confirm mono-substitution).[1]

References

-

Regioselective Synthesis of 1,2,4-Triazoles

-

Nucleophilic Substitution on Pyrazines

- Title: Nucleophilic substitution of chloropyrazines: A review.

- Source:Tetrahedron, 2002.

-

Context: General reactivity trends of 2,6-dichloropyrazine.[1]

-

Synthesis of Triazolyl-Pyrazine Derivatives (Patent)

-

Kinetic Control in S_NAr

Sources

- 1. US2396066A - Preparation of 2-chloropyrazine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. isres.org [isres.org]

- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Introduction

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful lead optimization and formulation. This guide provides an in-depth technical exploration of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine, a heterocyclic compound of interest. Given the novelty of this specific molecule, this document serves as both a repository of predicted characteristics and a practical manual for their empirical determination. The fusion of a pyrazine core, a halogen substituent, and a triazole moiety suggests a unique electronic and conformational profile, making a thorough physicochemical characterization essential for unlocking its therapeutic potential.

This guide is structured to empower the researcher with not only the "what" but the "why" and "how" of property determination, ensuring a robust and reproducible dataset for this promising compound.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is to establish its unequivocal chemical identity.

Molecular Structure:

The structure of this compound is depicted below. The linkage of the 1,2,4-triazole ring via the N1 position to the pyrazine core is a critical structural feature that dictates its electronic and steric properties.

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₆H₄ClN₅ |

| Molecular Weight | 181.58 g/mol |

| CAS Number | Not available |

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an initial indication of a compound's purity and the strength of its intermolecular forces. For a crystalline solid like this compound, a sharp melting point range is indicative of high purity.

Predicted Properties:

-

Melting Point: Expected to be a solid at room temperature with a relatively high melting point, likely above 150 °C, due to the planar, polar heterocyclic systems facilitating strong π-π stacking and dipole-dipole interactions in the crystal lattice.

-

Boiling Point: A high boiling point is anticipated due to the compound's polarity and molecular weight. However, decomposition may occur before boiling at atmospheric pressure.

Experimental Protocol: Melting Point Determination (Capillary Method)[1][2][3][4][5]

This method provides a precise determination of the melting range.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end to a height of 2-3 mm.[1]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid preliminary run. For a precise measurement, heat rapidly to about 20°C below the expected melting point.[1]

-

Observation: Decrease the heating rate to 1-2°C per minute and observe the sample closely through the magnified eyepiece.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.

Experimental Protocol: Boiling Point Determination (Micro-scale Method)[6][7][8][9][10]

For small sample quantities, a micro-boiling point determination is ideal.

Step-by-Step Methodology:

-

Apparatus Assembly: Attach a small test tube containing 0.2-0.5 mL of the liquid sample to a thermometer. Place a sealed-end capillary tube, open-end down, into the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube as the air expands. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will be observed.

-

Recording: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Profile

Solubility is a critical parameter influencing a drug's absorption, distribution, and formulation possibilities. Understanding the solubility in both aqueous and organic solvents is essential.

Predicted Properties:

-

Aqueous Solubility: Likely to be low due to the presence of the chloro- and pyrazine moieties, which are relatively nonpolar. The nitrogen atoms in the rings may allow for some hydrogen bonding with water, but overall, poor aqueous solubility is expected.

-

Organic Solvent Solubility: Expected to have moderate to good solubility in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like methanol and ethanol, due to dipole-dipole interactions.

Experimental Protocol: Shake-Flask Method for Solubility Determination[11][12][13][14][15]

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent).

-

Equilibration: Seal the vial and place it in a shaker or on a stirrer in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[3]

-

Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) or centrifuge to remove any undissolved solid particles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

-

Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors.

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. This is crucial for predicting its behavior in biological systems, as ionization affects solubility, permeability, and receptor binding.

Predicted Properties: The pyrazine and triazole rings contain several nitrogen atoms that can be protonated. The pyrazine nitrogens are weakly basic (pKa of pyrazine is ~0.6). The triazole ring nitrogens are also basic. The presence of the electron-withdrawing chloro group will decrease the basicity of the pyrazine nitrogens. It is expected that the compound will have at least one pKa in the range of 2-5.

Experimental Protocol: Potentiometric Titration for pKa Determination[16][17][18][19][20]

Potentiometric titration is a highly accurate method for determining pKa values.[4]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution should be free of dissolved CO₂.

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often by examining the first or second derivative of the curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

Predicted Properties: The presence of the chlorine atom and the heterocyclic rings suggests a moderate to high lipophilicity. A predicted logP would likely be in the range of 1.5 to 3.0.

Experimental Protocol: RP-HPLC Method for logP Determination[21][22][23][24][25]

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[6]

Caption: Workflow for logP Determination by RP-HPLC.

Step-by-Step Methodology:

-

Reference Standards: Select a series of well-characterized compounds with known logP values that span the expected range of the test compound.

-

Chromatography: Use a C18 reversed-phase column. Perform a series of isocratic elutions with varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Retention Time Measurement: For each mobile phase composition, inject the reference standards and the test compound, and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Capacity Factor Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: For a given mobile phase composition, plot the logarithm of the capacity factor (log k) for the reference compounds against their known logP values. A linear relationship should be observed.

-

logP Determination: Using the log k value of this compound, determine its logP from the linear regression equation of the calibration curve.

Spectroscopic Profile

The spectroscopic profile provides irrefutable evidence of the compound's structure and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy[26][27][28][29][30]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted Spectra:

-

¹H NMR: Signals corresponding to the protons on the pyrazine and triazole rings are expected in the aromatic region (typically δ 7-9 ppm). The chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the chlorine substituent.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazine and triazole rings are expected. The carbon attached to the chlorine atom will likely appear at a characteristic chemical shift.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard parameters for acquisition should be used, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.[7]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[31][32][33][34][35]

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Spectrum: Characteristic absorption bands are expected for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic rings, and a C-Cl stretching vibration.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[8]

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)[36][37][38][39][40]

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Predicted Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 182.58. The isotopic pattern characteristic of a chlorine-containing compound (an [M+2] peak approximately one-third the intensity of the M peak) should be observable. Electron Impact (EI) ionization would likely lead to significant fragmentation.[9][10]

Experimental Protocol (Electron Impact Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.[11]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Summary of Physicochemical Properties

The following table should be used to compile the experimentally determined data for this compound.

| Property | Predicted Value/Range | Experimental Value | Method Used |

| Melting Point (°C) | > 150 | Capillary Method | |

| Boiling Point (°C) | High, likely with decomposition | Micro-scale Method | |

| Aqueous Solubility (g/L) | Low | Shake-Flask | |

| pKa | 2 - 5 | Potentiometric Titration | |

| logP | 1.5 - 3.0 | RP-HPLC | |

| ¹H NMR (δ, ppm) | Aromatic signals in 7-9 ppm range | NMR Spectroscopy | |

| ¹³C NMR (δ, ppm) | Aromatic signals | NMR Spectroscopy | |

| IR (cm⁻¹) | C-H, C=N, C=C, C-Cl stretches | FT-IR (KBr) | |

| MS (m/z) | [M+H]⁺ at 182.58 | ESI-MS or EI-MS |

References

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.

-

Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

- Li, A., et al. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. The Open Analytical Chemistry Journal, 2, 53-61.

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- Li, A., et al. (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Boiling Point Determination - chemconnections. (n.d.). Retrieved from [Link]

-

Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

- Li, H., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(26), 22345–22351.

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 7). Towards First Principles Calculation of Electron Impact Mass Spectra of Molecules. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

- Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PubChem. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. enamine.net [enamine.net]

- 3. quora.com [quora.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uab.edu [uab.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Pyrazine-Triazole Hybrids

Foreword: The Strategic Convergence of Pyrazine and Triazole Moieties

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide delves into the burgeoning field of pyrazine-triazole hybrids, a class of synthetic compounds that has garnered significant attention for its broad spectrum of biological activities. The pyrazine ring, an electron-deficient aromatic heterocycle, is a key structural motif in numerous natural products and FDA-approved drugs, valued for its ability to participate in crucial binding interactions. Concurrently, the triazole moiety, a five-membered heterocycle, is celebrated for its metabolic stability, capacity to form hydrogen bonds, and its role as a bioisostere for amide bonds.

The amalgamation of these two privileged scaffolds into a single molecular entity creates a unique chemical architecture with the potential to interact with multiple biological targets, thereby offering new avenues for the treatment of a range of diseases, from infectious agents to cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazine-triazole hybrid compounds. We will explore the causal relationships behind experimental designs, present detailed protocols for synthesis and evaluation, and dissect the structure-activity relationships that govern the potency of these promising molecules.

I. Synthetic Strategies: Crafting the Pyrazine-Triazole Scaffold

The synthesis of pyrazine-triazole hybrids often employs a modular approach, with "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), being a prominent method for the regioselective formation of the 1,2,3-triazole ring. Microwave-assisted synthesis has also gained traction for its ability to accelerate reaction times and improve yields.[1][2]

A. Microwave-Assisted Click Chemistry Synthesis of Pyrazine-Triazole Conjugates

This protocol outlines a representative microwave-assisted synthesis of pyrazine-triazole conjugates, a method lauded for its efficiency and rapid reaction times.[1]

Experimental Protocol:

-

Synthesis of Pyrazine-Alkyne Intermediate:

-

To a solution of 2-aminopyrazine in a suitable solvent (e.g., DMF), add propargyl bromide and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pyrazine-alkyne intermediate.

-

-

Synthesis of Azide Counterpart:

-

Prepare the desired aryl or alkyl azide from the corresponding halide using sodium azide in a suitable solvent (e.g., DMSO).

-

-

Microwave-Assisted Azide-Alkyne Cycloaddition:

-

In a microwave-safe vial, combine the pyrazine-alkyne intermediate (1 equivalent), the synthesized azide (1.2 equivalents), a copper(I) source (e.g., copper(I) iodide, 10 mol%), and a ligand (e.g., sodium ascorbate, 20 mol%) in a solvent mixture (e.g., t-BuOH/H₂O).

-

Seal the vial and subject it to microwave irradiation at a specified temperature (e.g., 80-120°C) for a short duration (e.g., 10-30 minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final pyrazine-triazole hybrid by column chromatography.

-

Causality in Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, often leading to higher yields and reduced side product formation compared to conventional heating.[2]

-

Copper(I) Catalyst: The copper(I) catalyst is essential for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole isomer in the CuAAC reaction.

-

Sodium Ascorbate: This reducing agent is often used to generate the active Cu(I) species in situ from a more stable Cu(II) salt, preventing the oxidation of the catalyst.

Diagram of a General Synthetic Workflow:

Caption: General workflow for pyrazine-triazole hybrid synthesis.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazine-triazole hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.

A. Induction of Apoptosis via the Mitochondrial Pathway

Several studies have shown that pyrazine-triazole hybrids can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[3] This is often characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Mechanism of Action:

-

Treatment with Pyrazine-Triazole Hybrid: The compound enters the cancer cell.

-

Modulation of Bcl-2 Family Proteins: The hybrid compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[3]

-

Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, disrupting the mitochondrial membrane potential.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.

Signaling Pathway Diagram:

Caption: Mitochondrial pathway of apoptosis induced by pyrazine-triazole hybrids.

B. In-Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine-triazole hybrid compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Summary of Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 17l | A549 (Lung) | 0.98 ± 0.08 | [4] |

| 17l | MCF-7 (Breast) | 1.05 ± 0.17 | [4] |

| 17l | HeLa (Cervical) | 1.28 ± 0.25 | [4] |

| Pyrazolo-triazole 17 | U87MG (Glioblastoma) | 0.86 | [3] |

| Pyrazolo-triazole 23 | U87MG (Glioblastoma) | 1.24 | [3] |

| Pyrazolo-triazole 29 | U87MG (Glioblastoma) | 0.92 | [3] |

| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | 3.89 | [5] |

| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | 12.58 | [5] |

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The structural features of pyrazine-triazole hybrids make them promising candidates for the development of novel antimicrobial agents. They have demonstrated activity against a range of bacteria and fungi.[6][7]

A. Antibacterial and Antifungal Potential

The mechanism of antimicrobial action for these hybrids is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms. Molecular docking studies have suggested that these compounds may inhibit key enzymes like DNA gyrase.[8]

B. In-Vitro Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The microbroth dilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compounds: Serially dilute the pyrazine-triazole hybrid compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Summary of Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | 32 | [8] |

| Triazolo[4,3-a]pyrazine 2e | Escherichia coli | 16 | [8] |

| Pyrazolo[3,4-b]pyridine-triazole 24 | Staphylococcus aureus | 0.25 | |

| Pyrazolo[3,4-b]pyridine-triazole 24 | Klebsiella pneumoniae | 0.25 | [7] |

| Pyrazolo[3,4-b]pyridine-triazole 27 | Staphylococcus aureus | 0.25 | [7] |

| Pyrazolo[3,4-b]pyridine-triazole 27 | Klebsiella pneumoniae | 0.25 | [7] |

| Pyrazine-1,2,4-triazole T4 | Mycobacterium tuberculosis H37Rv | ≤21.25 µM | |

| Pyrazine-1,2,4-triazole T11 | Mycobacterium tuberculosis H37Rv | ≤21.25 µM | [6] |

IV. Antitubercular Activity: A New Front Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Pyrazine-triazole hybrids have shown promising activity against Mycobacterium tuberculosis.[6][9]

A. Targeting DprE1: A Key Enzyme in Mycobacterial Cell Wall Synthesis

In silico studies have suggested that some pyrazine-triazole hybrids may exert their antitubercular activity by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][9] DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial cell death.

Logical Relationship Diagram:

Caption: Proposed mechanism of antitubercular activity via DprE1 inhibition.

V. Antiviral Activity: Potential against SARS-CoV-2

The COVID-19 pandemic has highlighted the urgent need for novel antiviral therapies. Encouragingly, certain pyrazine-triazole conjugates have demonstrated significant potency against SARS-CoV-2 in in-vitro studies.[1][10]

A. Potential Mechanisms of Action

The precise antiviral mechanism of these hybrids is an active area of research. Molecular docking studies suggest that they may act as dual inhibitors, targeting both the viral main protease (Mpro), which is essential for viral replication, and the ACE2 receptor, which the virus uses for entry into host cells.[11]

B. In-Vitro Antiviral Assay against SARS-CoV-2

Experimental Protocol:

-

Cell Culture: Culture a suitable host cell line (e.g., Vero E6 cells) in 96-well plates.

-

Cytotoxicity Assay: First, determine the non-toxic concentration range of the pyrazine-triazole compounds on the host cells using an MTT assay.

-

Antiviral Assay:

-

Treat the cells with non-toxic concentrations of the compounds.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 48 hours).

-

-

Quantification of Viral Inhibition:

-

Assess the cytopathic effect (CPE) of the virus on the cells.

-

Alternatively, quantify the viral load using methods like RT-qPCR or a plaque reduction assay.

-

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC₅₀ (the concentration that inhibits the viral effect by 50%).

C. Summary of Anti-SARS-CoV-2 Activity Data

| Compound ID | Assay | Endpoint | Result | Reference |

| Pyrazine-triazole 5d-g | Anti-SARS-CoV-2 | Potency | Significant | [1] |

| Quinoline-triazole 9 | Omicron Spike Protein Binding | IC₅₀ | 75.98 nM | [10] |

| Quinoline-triazole 9 | SARS-CoV-2 Spike Protein Binding | IC₅₀ | 74.51 nM | [10] |

VI. Conclusion and Future Perspectives

Pyrazine-triazole hybrid compounds represent a versatile and promising scaffold in medicinal chemistry. The modularity of their synthesis allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. The demonstrated efficacy of these hybrids against cancer, bacteria, fungi, and viruses underscores their potential as a platform for the development of next-generation therapeutics.

Future research should focus on elucidating the detailed molecular mechanisms of action for these compounds, which will enable more rational drug design and optimization. In vivo studies are also crucial to translate the promising in-vitro results into tangible clinical applications. The continued exploration of the chemical space around the pyrazine-triazole core is likely to yield even more potent and selective drug candidates, offering new hope in the fight against a multitude of diseases.

References

-

Kamal, A., et al. (2015). Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents. Organic & Biomolecular Chemistry, 13(39), 10056-10072. [Link]

-

Seliem, I. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity, 18(11), e2100476. [Link]

-

Jayabal, G., et al. (2022). Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. ResearchGate. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868311. [Link]

-

Koguchi, Y., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4701. [Link]

-

Naik, S., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry, 15(3), 634-648. [Link]

-

Abdel-Wahab, B. F., et al. (2026). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 31(2), 123. [Link]

-

El-Gazzar, A. B. A., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2736. [Link]

-

Kumar, A., et al. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. Engineered Science. [Link]

-

Kumar, A., et al. (2021). Microwave‐assisted one‐pot synthesis of triazole/pyrazole fused... ResearchGate. [Link]

-

Naik, S., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14(13), 9035-9048. [Link]

-

Zhang, T., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

-

Seliem, I. A., et al. (2023). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Molecules, 28(10), 4099. [Link]

-

Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(11), 3581. [Link]

Sources

- 1. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of pyrazolo–triazole hybrids as cytotoxic and apoptosis inducing agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 10. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Pyrazine-Triazole Scaffold: Therapeutic Targets and Synthetic Utility of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

[1]

Executive Summary

This compound (CAS: 1086110-85-1) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Unlike a final drug product, this compound serves as a critical bifunctional electrophile and a bioisosteric core .[1] Its therapeutic potential is defined not by a single target, but by its utility in accessing specific chemical spaces—primarily Adenosine Receptor Antagonists , ATP-competitive Kinase Inhibitors , and P2X3 Receptor Antagonists .[1]

This guide analyzes the compound’s dual role:

-

Synthetic Handle: The 1,2,4-triazole moiety functions as a "pseudo-halogen" leaving group, enabling regioselective nucleophilic aromatic substitution (

) that is difficult to achieve with chlorines alone.[1] -

Pharmacophore: When retained, the pyrazine-triazole motif mimics the purine ring system of adenosine/ATP, providing high affinity for purinergic receptors and kinase hinge regions.[1]

Chemical Identity & Structural Significance[2][3][4][5][6][7]

The molecule consists of an electron-deficient pyrazine ring substituted at the 2- and 6-positions. This specific substitution pattern creates a "push-pull" electronic environment that is highly exploitable in drug design.

| Feature | Chemical Significance | Therapeutic Implication |

| Pyrazine Core | Electron-deficient aromatic ring (diazine). | Mimics the pyrimidine ring of Adenine; critical for H-bonding in ATP pockets. |

| 2-Chloro | Traditional leaving group ( | Site for introducing lipophilic tails or solubilizing groups.[1] |

| 6-(1,2,4-Triazolyl) | Dual Function: 1. Strong electron-withdrawing group (activates the ring).2. Leaving group (denitration). | If Retained: H-bond acceptor/donor for GPCR binding.If Displaced: Allows introduction of nucleophiles (e.g., -F, -OR, -NHR) orthogonal to the Cl position.[1] |

Structural Diagram (DOT)

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold.

Caption: Divergent synthesis pathways. The scaffold allows orthogonal functionalization, leading to distinct therapeutic classes.[1]

Primary Therapeutic Targets

Research indicates that derivatives of this compound are most potent against targets recognizing purine-like structures.[1]

A. Adenosine A2a Receptor (Antagonists)[1]

-

Therapeutic Area: Parkinson’s Disease, Immuno-oncology.[1]

-

Mechanism: The pyrazine-triazole core acts as a bioisostere of the adenine core of natural adenosine. The nitrogen atoms in the triazole ring engage in critical hydrogen bonding with Asn253 and Glu169 in the A2a receptor binding pocket.

-

Rationale: A2a antagonists prevent the suppression of dopamine release (Parkinson's) or the suppression of T-cell activity (Cancer). The 2-chloro position is typically substituted with a furan or aryl group to extend into the hydrophobic pocket.

B. P2X3 Receptors (Antagonists)[1]

-

Therapeutic Area: Chronic Cough, Neuropathic Pain.[1]

-

Mechanism: P2X3 is an ATP-gated ion channel. Drugs in this class (e.g., Gefapixant analogs) often feature a diaminopyrimidine or diaminopyrazine core.[1]

-

Role of Scaffold: The triazole group in the starting material is often displaced by an amine to form 2,6-diaminopyrazines. The triazole serves as a superior leaving group compared to chlorine, allowing the introduction of complex amines under milder conditions.[1]

C. Tyrosine Kinases (c-Met, ALK, ROS1)[1]

-

Therapeutic Area: Non-Small Cell Lung Cancer (NSCLC).[1]

-

Mechanism: These enzymes bind ATP.[1] The pyrazine nitrogen acts as the hinge binder (mimicking N1 of adenine).

-

Role of Scaffold: The triazole group can extend into the solvent-exposed region or interact with the "gatekeeper" residue, improving selectivity over other kinases.

Mechanism of Action: The "Triazole Switch"

Understanding the reactivity of this molecule is essential for targeting the correct biological pathway.

The Chemical Mechanism ( Regioselectivity)

In 2,6-dichloropyrazine, both chlorines are equivalent.[1] Upon reaction with 1 equivalent of 1,2,4-triazole, the symmetry is broken.[1]

-

Activation: The triazole ring is electron-withdrawing, making the pyrazine ring more electrophilic.

-

Leaving Group Competition:

-

Hard Nucleophiles (Alkoxides): Tend to displace the Chlorine (C-2) because the transition state is stabilized by the adjacent nitrogens.

-

Soft Nucleophiles (Thiols/Amines): Can displace the Triazole (C-6) via a mechanism where the triazole acts as a leaving group (releasing stable triazole).[1]

-

This "switch" allows medicinal chemists to synthesize libraries of 2-amino-6-triazolylpyrazines (Kinase targets) versus 2-amino-6-alkoxypyrazines (GPCR targets) from the same precursor.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: To synthesize this compound from 2,6-dichloropyrazine.[1]

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)[1]

-

1,2,4-Triazole (1.05 eq)[1]

-

Potassium Carbonate (

, 1.2 eq)[1] -

Solvent: DMF (Dimethylformamide) or DMSO.[1]

Procedure:

-

Dissolution: Dissolve 2,6-dichloropyrazine (10 mmol) in anhydrous DMF (20 mL) under

atmosphere. -

Addition: Add

(12 mmol) followed by 1,2,4-triazole (10.5 mmol). -

Reaction: Stir at room temperature for 4–6 hours. Note: Heating >60°C may lead to the bis-triazole byproduct.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2] Product should appear as the mono-substituted peak (M+H ≈ 182).

-

Workup: Pour the mixture into ice-water (100 mL). The product often precipitates. Filter the solid.[3] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Regioselective Displacement (Synthesis of Kinase Inhibitor Core)

Objective: To displace the Chlorine with an aniline, retaining the Triazole.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Substituted Aniline (e.g., 3-fluoroaniline) (1.1 eq)[1]

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) - Catalyst

-

Solvent: Isopropanol (iPrOH).[1]

Procedure:

-

Setup: In a microwave vial, combine the scaffold (1 mmol), aniline (1.1 mmol), and pTSA (0.1 mmol) in iPrOH (3 mL).

-

Reaction: Heat in a microwave reactor at 120°C for 30 minutes .

-

Validation: Check LC-MS. The Chlorine peak (M+H 182) should disappear, replaced by the aniline adduct (M+H ≈ 257).[1] The triazole peak pattern should remain.

-

Workup: Cool to RT. The product often precipitates as the HCl/pTSA salt. Filter and wash with cold ether.

Visualization: Adenosine Signaling Pathway[1]

The following diagram illustrates the downstream effects of blocking the Adenosine A2a receptor using a pyrazine-triazole derivative.

Caption: A2a Receptor Signaling. The antagonist blocks the Gs-cAMP pathway, enhancing anti-tumor immunity and motor control.

References

-

Synthesis of 1,2,4-Triazoles and Pyrazine Derivatives. Organic Chemistry Portal. Available at: [Link]

-

1,2,3-Triazoles as leaving groups in SNAr reactions. Beilstein Journal of Organic Chemistry, 2021.[1] Available at: [Link]

- Adenosine A2A receptor antagonists in cancer immunotherapy.Journal of Hematology & Oncology. Validated context for pyrazine-triazole pharmacophores.

- Structure-Activity Relationships of Pyrazine-Based Kinase Inhibitors.Journal of Medicinal Chemistry. (General reference for Pyrazine scaffold utility in kinase inhibition).

-

PubChem Compound Summary for this compound. National Center for Biotechnology Information. Available at: [Link][1]

Spectroscopic Characterization of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document serves as an in-depth resource, detailing the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from its constituent chemical moieties—the pyrazine and 1,2,4-triazole rings—and closely related analogues to present a robust, predicted spectroscopic profile. Methodologies for spectral acquisition are also outlined to guide researchers in their empirical investigations.

Introduction

The fusion of pyrazine and 1,2,4-triazole rings in this compound results in a novel heterocyclic system with potential applications in various fields of chemical research. The electron-withdrawing nature of the pyrazine ring, coupled with the aromaticity and hydrogen-bonding capabilities of the triazole moiety, suggests that this compound may exhibit unique electronic and biological properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of understanding its chemical behavior and potential for further development.

This guide is structured to provide a detailed, albeit predictive, spectroscopic analysis. Each section is dedicated to a specific technique, outlining the theoretical basis for the expected spectral features and providing a detailed interpretation of the predicted data.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound, with the IUPAC name 2-chloro-6-(1,2,4-triazol-1-yl)pyrazine, is presented below. The molecule consists of a pyrazine ring substituted with a chlorine atom and a 1H-1,2,4-triazol-1-yl group.

Caption: Molecular structure of this compound.

| Spectroscopic Data Summary | |

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-9.5 ppm (aromatic protons) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 130-160 ppm (aromatic carbons) |

| IR (KBr) | ~3100 cm⁻¹ (C-H stretch), ~1600-1400 cm⁻¹ (C=N, C=C stretch), ~800 cm⁻¹ (C-Cl stretch) |

| Mass Spec (EI) | Predicted M⁺ at m/z 181/183 (isotope pattern for Cl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be dominated by signals in the aromatic region. The pyrazine and triazole rings are both electron-deficient, which will cause their protons to resonate at a relatively high chemical shift (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Pyrazine H | 8.5 - 9.0 | Singlet | The two protons on the pyrazine ring are in different electronic environments due to the substituents. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine and triazole groups. |

| Triazole H | 8.0 - 8.5 | Singlet | The two protons on the triazole ring are distinct. Their exact chemical shifts will depend on the electronic interplay with the pyrazine ring. |

Rationale for Predictions: The chemical shifts of protons on unsubstituted pyrazine are observed around 8.6 ppm[1][2][3]. The presence of a chlorine atom and a triazole ring will further deshield the remaining pyrazine protons. For the 1,2,4-triazole ring, the protons typically appear between 8.0 and 9.0 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyrazine C-Cl | 150 - 155 | The carbon atom attached to the chlorine will be significantly deshielded. |

| Pyrazine C-Triazole | 155 - 160 | The carbon atom bonded to the triazole nitrogen will also be strongly deshielded. |

| Pyrazine CH | 135 - 145 | The protonated carbons of the pyrazine ring will appear in this region. |

| Triazole CH | 140 - 150 | The carbon atoms of the triazole ring are in an electron-deficient environment. |

Rationale for Predictions: Unsubstituted pyrazine shows a carbon signal at approximately 145 ppm[4]. Substituent effects will cause the observed shifts. Carbons directly attached to electronegative atoms like chlorine and nitrogen will be shifted further downfield.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. By analyzing the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectra, this document serves as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided experimental protocols offer a starting point for the empirical validation of these predictions. The synergistic application of these spectroscopic techniques will be essential for the unambiguous structural confirmation and further investigation of this promising molecule.

References

- Hewett, K. B., Shen, M., & Philips, L. (1994). High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. Journal of Chemical Physics.

- The infrared spectrum of pyrazine in its metastable triplet state. A free-electron-laser study. (n.d.).

- 2 - The Royal Society of Chemistry. (n.d.).

- Sravya, G., & Reddy, N. B. (2022).

- 1,2,4-Triazole. (n.d.). SpectraBase.

- Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. (n.d.). ConnectSci.

- Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv

- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3).

- 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.).

- Pyrazine(290-37-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).

- Pyrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Pyrazine(290-37-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- spectroscopic analysis and comparison of pyrazine-2-carbonitrile deriv

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (2025). Benchchem.

- Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations: Competition among π–π, CH···π, and CH···N Interactions. (2023).

- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. (2025). Benchchem.

- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014).

- Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.).

- FT-IR spectra of control and treated 1,2,4-triazole. (n.d.).

- Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a B

- Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. (2025).

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine for Researchers and Drug Development Professionals

Introduction

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound of interest within the pharmaceutical and agrochemical research spheres. Its molecular architecture, combining a pyrazine ring with a triazole moiety, suggests potential biological activity, making a thorough understanding of its physicochemical properties paramount for any further development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, two critical parameters that influence its synthesis, purification, formulation, and ultimately, its bioavailability and efficacy.

While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the established methodologies for its determination. The protocols herein are designed to be self-validating and are grounded in authoritative principles of chemical analysis. This guide will empower researchers to generate reliable data, enabling informed decisions in the progression of their research and development endeavors.

I. Physicochemical Characterization: A Predicted Profile

Based on the structural motifs present in this compound, a preliminary assessment of its properties can be inferred. The presence of a pyrazine ring, a halogen substituent, and a triazole group suggests a compound with moderate polarity. The triazole moiety can participate in hydrogen bonding, which may influence its solubility in protic solvents. The overall molecule is relatively rigid, and its stability will be influenced by the reactivity of the chloro-substituent and the integrity of the heterocyclic rings under various conditions.

II. A Practical Guide to Determining Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in various stages of drug development. The following section provides a robust protocol for quantifying the solubility of this compound in a range of relevant solvents.

A. The Shake-Flask Method: A Foundational Approach

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility. This method involves creating a saturated solution of the compound and subsequently quantifying the concentration of the dissolved solute.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial. A selection of solvents with varying polarities should be chosen to build a comprehensive solubility profile. Recommended solvents include water, buffered solutions at various pH values (e.g., pH 2, 5, 7.4, and 9), methanol, ethanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C and 37°C to simulate ambient and physiological temperatures, respectively. Allow the samples to equilibrate for a sufficient period, generally 24 to 72 hours, to ensure that the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a validated analytical method. Analyze the concentration of this compound in the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL or µg/mL.

B. Data Presentation: A Template for Your Findings

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured template for summarizing your results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) |

| Water | 25 | ||

| 0.1 N HCl (pH ~1.2) | 25 | 1.2 | |

| Acetate Buffer (pH 4.5) | 25 | 4.5 | |

| Phosphate Buffer (pH 7.4) | 25 | 7.4 | |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Acetone | 25 | ||

| Dimethyl Sulfoxide | 25 |

C. Visualizing the Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

III. A Comprehensive Approach to Stability Assessment

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment.

A. Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use. This helps to identify potential degradation products and elucidate degradation pathways.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photostability, longer durations may be necessary.

-

Sample Preparation: At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic solutions) and dilute the sample to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products. This typically involves a gradient elution on a C18 column with UV detection.

-

Data Analysis:

-

Quantify the remaining percentage of this compound at each time point.

-

Identify and quantify any major degradation products.

-

Determine the degradation rate under each stress condition.

-

B. Data Presentation: Tracking Stability Over Time

The results of the forced degradation studies should be presented in a clear and concise manner. The following table provides a template for organizing your data.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (Peak Area %) |

| 0.1 N HCl, 60°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 0.1 N NaOH, 60°C | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 0 | 100 | - |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

C. Visualizing the Stability Assessment Process

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

IV. Concluding Remarks

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of the solubility and stability of this compound. The generation of this data is a critical step in the early stages of drug discovery and development. A thorough understanding of these fundamental physicochemical properties will enable researchers to design more effective experiments, develop suitable formulations, and ultimately, accelerate the journey of this compound from the laboratory to potential therapeutic applications.

V. References

-

U.S. Environmental Protection Agency (EPA). Pyrazine, 2-chloro-6-methoxy-3,5-dimethyl- Properties.[Link][2]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.[Link][3]

-

PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.[Link][5]

Sources

- 1. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

The 1,2,4-Triazole Scaffold in Medicinal Chemistry: A Technical Guide

Abstract

The 1,2,4-triazole ring is a "privileged scaffold" in modern medicinal chemistry, distinct from its 1,2,3-isomer often associated with "click" chemistry. This five-membered heterocycle is characterized by high dipole moments, stability against metabolic degradation, and the ability to act as a rigid bioisostere for amides and esters. This guide analyzes the structural utility of 1,2,4-triazoles across antifungal, oncological, and metabolic therapeutics, providing validated synthetic protocols and mechanistic insights.

Physicochemical Core & Bioisosterism

The 1,2,4-triazole ring exists in two tautomeric forms (1H and 4H), with the 1H-form generally being more stable in solution.

-

H-Bonding: The N2 and N4 atoms act as hydrogen bond acceptors, while the N-H (if unsubstituted) acts as a donor.

-

Dipole Moment: The ring possesses a strong dipole moment (~3.2 D), significantly higher than pyridine (~2.2 D), enhancing solubility and interaction with polar pockets in enzymes.

-

Coordination Chemistry: The N4 nitrogen is a potent ligand for metal ions, a property exploited in the inhibition of metalloenzymes (e.g., CYP450s).

Pharmacological Mechanisms & Therapeutic Classes[1][2][3][4]

Antifungals: The CYP51 Inhibition Axis

The most commercially successful application of 1,2,4-triazoles is in the treatment of systemic mycoses (e.g., Fluconazole, Voriconazole).

Mechanism of Action:

These drugs target Lanosterol 14

-

Binding: The unhindered nitrogen atom (N4) of the triazole ring coordinates axially with the Heme Iron (Fe) in the active site of CYP51.[1][5]

-

Blockade: This coordination prevents the binding of molecular oxygen, halting the oxidative removal of the 14

-methyl group. -

Result: Accumulation of toxic 14

-methylsterols and depletion of ergosterol lead to membrane stress and fungal cell death.

Figure 1: Mechanism of CYP51 inhibition by triazole antifungals.[1] The drug coordinates with the Heme Iron, blocking the catalytic cycle.[4][5]

Oncology: Aromatase Inhibition (Letrozole)

Letrozole utilizes the 1,2,4-triazole ring to inhibit Aromatase (CYP19A1) , the enzyme responsible for the final step in estrogen biosynthesis.

-

Specificity: Unlike earlier imidazole-based inhibitors (which were less selective), the 1,2,4-triazole provides high specificity for the heme iron of aromatase, reducing off-target effects on other steroidogenic P450s.

-

Binding Mode: Similar to antifungals, the N4 nitrogen binds the heme iron, mimicking the substrate (androstenedione) but preventing hydroxylation.

Metabolic Disease: DPP-4 Inhibition (Sitagliptin)

Sitagliptin features a [1,2,4]triazolo[4,3-a]pyrazine fused system.[6]

-

Role of Triazole: The trifluoromethyl-substituted triazole ring occupies the S2 extensive subsite of the DPP-4 enzyme.

-

Interaction: The CF

group forms critical hydrophobic and electrostatic interactions with residues Arg358 and Ser209, significantly boosting potency compared to non-fused analogs.

Comparative Data Analysis

| Drug | Therapeutic Class | Primary Target | Key Triazole Role | Binding Affinity / IC50 |

| Fluconazole | Antifungal | CYP51 (Fungal) | N4 coordinates Heme Fe | IC50: ~0.55 µM (C. albicans) [1] |

| Letrozole | Anticancer (Hormonal) | Aromatase (CYP19A1) | N4 coordinates Heme Fe | IC50: 0.07 - 20 nM [2] |

| Sitagliptin | Antidiabetic | DPP-4 | S2 Pocket Occupation | IC50: ~18 nM [3] |

| Ribavirin | Antiviral | IMP Dehydrogenase | Nucleoside Mimicry | Varies by viral strain |

Synthetic Architectures: The Einhorn-Brunner Reaction

While "click chemistry" (CuAAC) is famous for 1,2,3-triazoles, the Einhorn-Brunner reaction is the classical, robust method for synthesizing the 1,2,4-triazoles found in medicinal chemistry.

Reaction Overview